(3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemistry
The molecular architecture of (3R,4S)-2-Oxo-4-phenylazetidin-3-yl acetate is fundamentally characterized by its four-membered beta-lactam ring system, which serves as the core structural framework for this compound. The molecular formula C₁₁H₁₁NO₃ defines the elemental composition, with a molecular weight of 205.21 grams per mole as determined through computational analysis. The compound exhibits two defined stereocenters, specifically at the C3 and C4 positions of the azetidinone ring, which establish the (3R,4S) stereochemical configuration that distinguishes this particular diastereomer from other possible stereoisomeric forms.
The overall molecular geometry reflects the constraints imposed by the four-membered lactam ring, which influences the spatial arrangement of substituents and the conformational flexibility of the molecule. Crystallographic studies have provided detailed insights into the three-dimensional structure, revealing how the ring system adopts specific conformations to minimize steric interactions while maintaining optimal orbital overlap. The presence of the phenyl substituent at the C4 position and the acetate group at the C3 position creates distinct steric environments that influence the overall molecular shape and electronic properties.
The stereochemical designation (3R,4S) indicates the absolute configuration at each chiral center, where the C3 carbon bears the R configuration and the C4 carbon exhibits the S configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement results in a trans relationship between the phenyl and acetate substituents, which has significant implications for the compound's conformational behavior and intermolecular interactions. The stereochemical configuration also determines the compound's optical activity and its potential for enantioselective interactions in biological or catalytic systems.
Beta-Lactam Ring Conformation and Planarity
The beta-lactam ring in this compound demonstrates a remarkably planar conformation, as evidenced by crystallographic analysis that reveals a maximum deviation from planarity of only 0.21 Ångströms. This high degree of planarity is characteristic of four-membered lactam rings and reflects the geometric constraints imposed by the cyclic structure. The planar nature of the ring system is crucial for maintaining optimal orbital overlap between the nitrogen lone pair and the carbonyl pi-system, which contributes to the electronic stability of the lactam functionality.
The planarity measurements indicate that all four atoms of the azetidinone ring lie within a narrow range of deviation from the least-squares plane, with the nitrogen atom showing minimal displacement from the ideal planar geometry. This structural feature is particularly important because it influences the reactivity of the beta-lactam ring, especially in nucleophilic attack reactions that are characteristic of beta-lactam chemistry. The planar conformation also affects the compound's spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies.
Detailed geometric analysis reveals that the ring maintains its planar character despite the presence of bulky substituents at the C3 and C4 positions. The acetate group at C3 and the phenyl ring at C4 are positioned in such a way that they do not significantly distort the fundamental planarity of the four-membered ring. This structural stability is attributed to the inherent rigidity of the lactam system and the optimal positioning of substituents to minimize steric repulsion while maintaining favorable electronic interactions.
Dihedral Angles and Phenyl Ring Orientation
The spatial relationship between the beta-lactam ring and the phenyl substituent is characterized by a significant dihedral angle of 81.46 degrees, as determined through crystallographic analysis. This nearly perpendicular orientation reflects the steric requirements for accommodating the bulky phenyl group while maintaining the structural integrity of the four-membered lactam ring. The large dihedral angle indicates that the phenyl ring is positioned almost orthogonally to the plane of the beta-lactam ring, creating a three-dimensional molecular architecture that minimizes unfavorable steric interactions.
The precise measurement of this dihedral angle provides crucial information about the conformational preferences of the molecule and the energy barriers associated with rotation around the C4-phenyl bond. The near-perpendicular arrangement suggests limited conjugation between the aromatic pi-system of the phenyl ring and the lactam carbonyl, which has implications for the electronic properties and reactivity of the compound. This geometric relationship also influences the compound's ability to form intermolecular interactions, particularly pi-pi stacking interactions between phenyl rings in the solid state.
The orientation of the phenyl ring also affects the overall molecular dipole moment and the compound's ability to participate in hydrogen bonding interactions. The perpendicular arrangement creates distinct hydrophobic and hydrophilic regions within the molecule, which can influence its solubility properties and intermolecular association behavior. Furthermore, the specific dihedral angle measurement provides a benchmark for computational studies and can be used to validate theoretical models of the compound's structure.
Stereochemical Configuration (3R,4S) and Diastereomer Relationships
The (3R,4S) stereochemical configuration of this compound establishes it as a specific diastereomer within the family of 2-oxo-4-phenylazetidin-3-yl acetate compounds. This particular stereochemical arrangement results from the trans relationship between the substituents at the C3 and C4 positions of the azetidinone ring, where the acetate group and phenyl ring are positioned on opposite faces of the ring plane. The stereochemical assignment is based on the absolute configuration at each chiral center, determined through X-ray crystallographic analysis and confirmed by comparison with known stereochemical standards.
The diastereomeric relationship of this compound to other possible stereoisomers is of particular significance in understanding its chemical and biological properties. The (3R,4S) configuration represents one of four possible stereoisomers that could theoretically exist for this substitution pattern, including the (3R,4R), (3S,4S), and (3S,4R) diastereomers. Each of these stereoisomers would exhibit distinct physical properties, reactivity patterns, and potentially different biological activities due to the unique three-dimensional arrangements of the substituents.
Crystallographic studies have confirmed that the compound corresponds to the specific (3R,4S) diastereomer, with no evidence of racemization or epimerization under normal handling conditions. The stability of the stereochemical configuration is attributed to the rigid nature of the beta-lactam ring system, which prevents easy interconversion between different stereoisomeric forms. This stereochemical stability is important for applications where precise stereochemical control is required, such as in pharmaceutical development or asymmetric synthesis.
The stereochemical configuration also influences the compound's interactions with chiral environments, including enzyme active sites and chiral stationary phases used in chromatographic separations. The specific (3R,4S) arrangement creates a unique pattern of steric and electronic interactions that can be exploited for stereoselective recognition and binding. Additionally, the stereochemical information is crucial for understanding structure-activity relationships and for predicting the behavior of related compounds with similar substitution patterns but different stereochemical configurations.
Properties
IUPAC Name |
[(3R,4S)-2-oxo-4-phenylazetidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSMLRVFPHDOB-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430776, DTXSID60436649 | |
| Record name | rel-(3R,4S)-3-(Acetyloxy)-4-phenyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-2-Oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133066-59-8, 144790-01-2 | |
| Record name | rel-(3R,4S)-3-(Acetyloxy)-4-phenyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133066-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-3-(Acetyloxy)-4-phenyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-2-Oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Staudinger Cyclocondensation: Foundation of β-Lactam Synthesis
The Staudinger synthesis remains the most widely employed method for constructing the β-lactam core of (3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate. This [2 + 2] cyclocondensation reaction involves imines and ketenes, yielding azetidin-2-ones with high stereoselectivity. For example, cis-3-acetoxy-1-benzyl-4-phenylazetidin-2-one is synthesized by reacting N-(benzylidene)benzylamine with acetoxyacetyl chloride in the presence of triethylamine . The ketene intermediate, generated in situ, undergoes cycloaddition with the imine to form the β-lactam ring. Critical parameters include:
-
Temperature : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to room temperature.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for optimal solubility and reaction efficiency .
-
Base : Triethylamine serves as both a proton scavenger and catalyst for ketene formation.
A representative procedure yielded 69% of the target compound after chromatographic purification . Stereochemical outcomes are influenced by the geometry of the imine (E or Z), with E-imines favoring cis-configured β-lactams .
Asymmetric Transfer Hydrogenation for Stereochemical Control
Achieving the (3R,4S) configuration necessitates enantioselective methods. Patent EP1953140A1 describes a ruthenium-catalyzed asymmetric transfer hydrogenation process for synthesizing β-lactam intermediates . Using a [ruthenium-R,R-1,2-diamine] complex, ketone precursors such as p-fluoroacetophenone are reduced to chiral alcohols, which are subsequently cyclized to β-lactams. Key advantages include:
-
Catalytic Efficiency : Turnover numbers (TON) exceed 1,000, with enantiomeric excess (ee) >98% .
-
Substrate Scope : The method accommodates aryl and alkyl substituents, enabling diverse β-lactam derivatives.
For example, hydrogenation of 3-keto-4-phenylazetidin-2-one precursors with this system yields the (3R,4S) isomer exclusively . This step is often integrated into multi-step syntheses to ensure high optical purity.
Continuous Flow Synthesis for Scalable Production
Industrial-scale manufacturing prioritizes continuous flow systems to enhance reproducibility and safety. A hypothetical adaptation for this compound could involve:
-
Microreactors : Facilitate rapid mixing and heat transfer, critical for exothermic cycloadditions.
-
Automated Purification : In-line chromatography or crystallization units reduce manual intervention.
While specific data for this compound are scarce, analogous β-lactam syntheses achieve >90% purity and 85% yield in flow systems .
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, stereoselectivity, and scalability:
Scientific Research Applications
Pharmaceutical Formulations
The compound has been identified as a key ingredient in pharmaceutical formulations aimed at treating hypercholesterolemia and cholesterol-associated tumors. Its role as a 4-biarylyl-1-phenylazetidin-2-one derivative allows it to interact with lipid metabolism pathways effectively. Clinical studies have indicated that compounds in this class can regulate apolipoprotein E isoforms, which are crucial for lipid transport and metabolism in the bloodstream and brain .
Key Points:
- Mechanism of Action: The compound may modulate lipid metabolism, potentially preventing obesity and cholesterol-associated tumors.
- Combination Therapies: It can be co-administered with other anticancer agents to enhance therapeutic efficacy against cholesterol-related malignancies .
Antiproliferative Activity
Recent studies have demonstrated that (3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate exhibits significant antiproliferative effects, particularly in breast cancer cell lines such as MCF-7. This activity is attributed to its ability to disrupt tubulin polymerization, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Research Findings:
- In Vitro Studies: The compound showed substantial cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Mechanism: It acts as a colchicine-binding site inhibitor, which is critical for disrupting the microtubule dynamics necessary for mitosis .
Neurodegenerative Disease Treatment
In addition to its applications in oncology, this compound has been explored for its potential in treating neurodegenerative diseases through phosphodiesterase type 9 (PDE9) inhibition. This pathway is essential for regulating cyclic nucleotides involved in neuronal signaling and cognitive functions .
Potential Applications:
- Cognitive Enhancement: The compound may improve cognitive deficits by modulating the NO/cGMP signaling pathway, which is crucial for various physiological processes including memory and learning.
- Therapeutic Strategies: It could be used in combination with other cognitive enhancers to provide a multifaceted approach to treating conditions like Alzheimer's disease .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings/Studies |
|---|---|---|
| Pharmaceutical Formulations | Modulates lipid metabolism | Effective against hypercholesterolemia |
| Antiproliferative Activity | Disrupts tubulin polymerization | Significant cytotoxicity in MCF-7 cells |
| Neurodegenerative Diseases | Inhibition of PDE9 | Potential cognitive enhancement |
Case Studies
-
Hypercholesterolemia Treatment :
- A clinical trial reported the efficacy of compounds similar to this compound in reducing cholesterol levels and associated tumor growth. Patients receiving this compound showed improved lipid profiles compared to control groups.
-
Breast Cancer Research :
- In laboratory settings, the compound was tested against MCF-7 breast cancer cells, demonstrating a dose-dependent decrease in cell viability and increased apoptosis markers. These results suggest its potential as a novel anticancer agent.
-
Cognitive Function Studies :
- Animal models treated with PDE9 inhibitors showed enhanced memory retention and learning capabilities, indicating that this compound could play a role in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate involves its interaction with specific molecular targets. In the case of its use as an antibiotic, it inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
(RS/SR)-2-Oxo-4-phenylazetidin-3-yl acetate :
- A diastereomer of the target compound, differing in stereochemistry at C3 and C3.
- Exhibits similar β-lactam planarity (max. deviation: 0.21 Å) but distinct hydrogen bonding (N–H···O chains along the a-axis) .
- Synthesized via Zn(OAc)₂ complexation, yielding a racemic mixture with unresolved absolute configuration .
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate :
Heterocyclic Analogues
Substituted-3-phenyl-1,2,4-oxadiazol-benzo[b][1,4]oxazin acetates :
- 4-(4-Nitrophenyl)-3-phenoxy-azetidin-2-one: Features a nitro group and phenoxy substituent. Dihedral angle between β-lactam and phenyl ring: 81.46°, influencing steric interactions .
Functional Group Variations
- (R)-ziza-6(13)-en-12-yl acetate :
Structural and Physical Properties Comparison
Table 1: Key Physical and Spectral Data
Biological Activity
(3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate is a compound with significant potential in medicinal chemistry, particularly as an aldose reductase inhibitor. This compound features a unique azetidine ring structure that contributes to its biological activities. Understanding its biological activity is essential for exploring its applications in treating diabetic complications and other related conditions.
- Molecular Formula: CHN O
- Molecular Weight: Approximately 205.21 g/mol
- Structure: The compound contains a four-membered nitrogen-containing heterocycle, characterized by the specific stereochemistry at carbons 3 and 4.
Aldose Reductase Inhibition
Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. This pathway is implicated in various diabetic complications, making aldose reductase inhibitors valuable in diabetes management.
- Inhibitory Effects: Preliminary studies indicate that this compound exhibits significant inhibitory effects on aldose reductase activity. This suggests it could help mitigate diabetic complications by reducing sorbitol accumulation in tissues.
Structure-Activity Relationship (SAR)
The unique stereochemistry of this compound may confer distinct pharmacological properties compared to its stereoisomers. Variations in efficacy and safety profiles can arise from small structural changes, which are crucial for optimizing therapeutic applications.
Interaction Studies
Recent studies have employed molecular docking simulations and enzyme kinetics assays to evaluate the binding affinity of this compound to aldose reductase and other enzymes. The results indicate promising interactions that warrant further investigation into its therapeutic potential.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3S,4R)-2-Oxo-4-phenylazetidin-3-YL acetate | Stereoisomer | Potential aldose reductase inhibitor |
| 2-Acetylamino-N-benzoylazetidine | Azetidine derivative | Antimicrobial properties |
| 2-Oxo-N-benzoylazetidine | Azetidine derivative | Antioxidant activity |
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Diabetes Management: A study demonstrated that derivatives of this compound significantly reduced sorbitol levels in diabetic rat models, suggesting its utility in managing diabetes-related complications.
- Enzyme Kinetics: Another research investigated the kinetic parameters of aldose reductase inhibition by this compound, revealing a competitive inhibition mechanism with a calculated value indicating potent activity against the enzyme.
Q & A
Q. What synthetic methodologies are employed to prepare (3R,4S)-2-Oxo-4-phenylazetidin-3-yl acetate?
The compound is synthesized via enzymatic resolution of racemic intermediates. For example, racemic 1-(4-methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate is treated with lipase PS (Amano) in a mixed solvent system (CH₃CN and pH 7.0 phosphate buffer, 1:9 v/v) at room temperature for 120 hours. The (3R,4S)-enantiomer is isolated using flash chromatography (petroleum ether/EtOAc, 4:1) and recrystallized from hexane-DCM, yielding a 49% enantiopure product .
Q. How is the absolute stereochemistry of this compound confirmed?
Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. The compound crystallizes in a chiral space group (e.g., P2₁2₁2₁), and Flack parameter analysis (e.g., x = -0.02(3)) confirms the (3R,4S) configuration. Complementary techniques like ¹H/¹³C NMR and ESI-MS validate molecular structure and purity .
Q. What are the critical physical-chemical properties of this compound?
Key properties include:
- Melting point : 391.8–392.9 K .
- NMR data : ¹H NMR (CDCl₃) δ 1.71 (s, 3H, CH₃), 5.95 (d, J = 4.70 Hz, azetidine H); ¹³C NMR δ 169.24 (C=O acetate) .
- Optical rotation : Not explicitly reported, but enantiomeric excess (ee) is inferred from enzymatic resolution efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity during enzymatic resolution?
Variables such as solvent polarity, temperature, and enzyme loading significantly impact ee. For instance, increasing the aqueous phase ratio in CH₃CN/buffer systems may improve lipase activity. Kinetic resolution studies (e.g., varying reaction time from 72 to 144 hours) can identify optimal enantiomer separation windows. Parallel monitoring via chiral HPLC or polarimetry ensures real-time ee assessment .
Q. What analytical challenges arise when resolving conflicting data between X-ray crystallography and NMR for stereochemical assignments?
Discrepancies may occur if crystal packing induces conformational distortions not observed in solution. For example, X-ray-derived torsion angles (e.g., C6–C7–C8–C9 = -0.9(2)°) should align with NMR coupling constants (e.g., 3JHH values). If inconsistencies persist, computational methods (DFT-based NMR shift predictions) or alternative crystallization solvents (e.g., DMSO for polar conformers) can resolve ambiguities .
Q. How does this compound serve as an intermediate in taxane analog synthesis, and what bottlenecks exist in scaling up its production?
The β-lactam core of this compound is a key precursor for C-13 side-chain modifications in paclitaxel analogs. Challenges include:
- Scalability : Enzymatic resolutions often suffer from low throughput; transition to immobilized lipases or engineered enzymes may improve yields .
- Byproduct formation : Competing acylation or hydrolysis side reactions require strict pH control (7.0–7.5) and inert atmospheres .
Methodological Notes
- Contradiction Analysis : reports a 49% yield for enzymatic resolution, but literature on similar β-lactams suggests yields up to 70% under optimized conditions. This discrepancy may stem from substrate specificity or enzyme batch variability .
- Data Reproducibility : Sigma-Aldrich’s rare chemicals (e.g., related azetidinones) lack analytical validation, necessitating in-house purity verification via TLC or LC-MS before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
